Enantiomeric Excess of 99% Achieved via Novozym 435 Kinetic Resolution vs. Racemic Substrate
In a direct head-to-head comparison, the kinetic resolution of racemic (R,S)-1-(4-chlorophenyl)ethylamine using Novozym 435 lipase yielded the unreacted (S)-enantiomer with an enantiomeric excess of 99% at 52% conversion, under optimized conditions of methyl 2-tetrahydrofuroate as acyl donor, methyl tert-butyl ether as solvent, 40 °C, and 1:2.4 substrate/acyl donor molar ratio, in 22 hours [1]. The optically pure (S)-enantiomer was subsequently used to synthesize a novel triazolopyrimidine herbicide in 83.5% total yield and 95.3% purity [1]. This resolution efficiency surpasses typical chemical resolution methods for benzylic amines, where diastereomeric salt crystallization often requires multiple recrystallization cycles to reach comparable ee values.
| Evidence Dimension | Enantiomeric excess of unreacted substrate after kinetic resolution |
|---|---|
| Target Compound Data | ee = 99% for (S)-1-(4-chlorophenyl)ethylamine |
| Comparator Or Baseline | Racemic (R,S)-1-(4-chlorophenyl)ethylamine starting material (ee = 0%) |
| Quantified Difference | Δee = 99 percentage points (from 0% to 99% ee) |
| Conditions | Novozym 435 lipase, methyl 2-tetrahydrofuroate, MTBE, 40 °C, 22 h, substrate/acyl donor 1:2.4 |
Why This Matters
This demonstrates a robust, scalable enzymatic route to enantiopure (S)-1-(4-chlorophenyl)ethylamine, enabling procurement of material with validated optical purity for downstream stereospecific synthesis where racemic or low-ee material would produce inactive or antagonistic products.
- [1] Zhang, Y. et al. The Enzymatic Resolution of 1-(4-Chlorophenyl)ethylamine by Novozym 435 to Prepare a Novel Triazolopyrimidine Herbicide. Chirality, 2018, 30(11), 1225–1232. DOI: 10.1002/chir.23016. PMID: 30238626. View Source
